molecular formula C7H6BrFO2S B6237654 (4-bromophenyl)methanesulfonyl fluoride CAS No. 1895965-37-3

(4-bromophenyl)methanesulfonyl fluoride

Cat. No.: B6237654
CAS No.: 1895965-37-3
M. Wt: 253.1
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Description

(4-Bromophenyl)methanesulfonyl fluoride is a chemical compound of interest in biochemical and pharmacological research, particularly in the development of enzyme inhibitors. As a sulfonyl fluoride derivative, it is designed to act as a potent and irreversible inhibitor of serine proteases and other serine hydrolases . This class of compounds functions by covalently binding to the active-site serine residue, forming a sulfonyl-enzyme complex that permanently inactivates the target enzyme . Researchers utilize such inhibitors to probe enzyme function, elucidate metabolic pathways, and control proteolytic activity in cell lysates and protein extracts. The 4-bromo-phenyl substitution on the methanesulfonyl fluoride core structure may offer modified selectivity and potency compared to the parent compound, phenylmethylsulfonyl fluoride (PMSF), potentially leading to increased affinity for specific enzyme targets . Sulfonyl fluorides are a key scaffold in medicinal chemistry, with research applications in developing inhibitors for targets like fatty acid amide hydrolase (FAAH), which has therapeutic potential for treating pain, inflammation, and anxiety disorders . When handling this reagent, appropriate safety precautions must be followed, including the use of personal protective equipment and working in a fume hood, as it is toxic and reacts with water . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

1895965-37-3

Molecular Formula

C7H6BrFO2S

Molecular Weight

253.1

Purity

95

Origin of Product

United States

Preparation Methods

Sulfonic Acid Intermediate Synthesis

The preparation of (4-bromophenyl)methanesulfonyl fluoride often begins with the synthesis of (4-bromophenyl)methanesulfonic acid. This intermediate is typically generated via sulfonation of 4-bromotoluene derivatives. For example, chlorosulfonation of 4-bromoethylbenzene under controlled conditions yields the corresponding sulfonic acid. Alternatively, oxidation of (4-bromophenyl)methanethiol with hydrogen peroxide in acidic media provides a direct route to the sulfonic acid.

Conversion to Sulfonyl Fluoride

The critical step involves converting the sulfonic acid to the sulfonyl fluoride. A robust method utilizes Xtalfluor-E (deoxofluor reagent) with sodium fluoride in acetonitrile. In this protocol:

  • Sodium (4-bromophenyl)methanesulfonate (0.25 mmol) reacts with Xtalfluor-E (2 equiv) and NaF (1 equiv) in anhydrous MeCN at 50°C for 1 hour.

  • The reaction achieves near-quantitative yields (98–99%) and is scalable under microwave-assisted conditions.

Direct Synthesis via Thionyl Fluoride (SOF₂)

Gas-Phase Fluorination

Thionyl fluoride (SOF₂), generated in situ from KHF₂ and thionyl chloride , offers a high-purity route:

  • SOF₂ is dissolved in DMF and reacted with the sodium salt of (4-bromophenyl)methanesulfonic acid in the presence of BF₃·OEt₂ (2 equiv) at 130°C.

  • This method achieves 91–98% yield but requires stringent safety protocols due to SOF₂’s toxicity.

Comparative Analysis of Fluorinating Agents

MethodReagentsConditionsYield (%)Purity
Xtalfluor-E/NaFXtalfluor-E, NaF50°C, 1 h98–99>95%
SOF₂/BF₃SOF₂, BF₃·OEt₂130°C, 1 h91–9890–95%

The Xtalfluor-E method is preferred for laboratory-scale synthesis due to operational safety, whereas the SOF₂ route is advantageous for industrial applications requiring bulk quantities.

Bromination and Subsequent Functionalization

Bromination of Phenylmethanesulfonyl Fluoride

An alternative approach involves brominating phenylmethanesulfonyl fluoride at the para position. Using a two-phase liquid-liquid system with H₂O₂ as an oxidant and HBr as the bromide source, the reaction proceeds at 20–25°C. Key considerations include:

  • Catalyst selection : Vanadium pentoxide or ammonium heptamolybdate enhances regioselectivity for para-bromination.

  • Byproduct control : The 2,4-dibromo derivative forms in <5% yield under optimized conditions.

Limitations and Mitigation Strategies

  • Regioselectivity challenges : The sulfonyl fluoride group is a meta-director, necessitating precise stoichiometry to avoid over-bromination.

  • Purification : Chromatographic separation on silica gel (hexane/EtOAc) effectively isolates the target compound from dibromo byproducts.

Oxidation of (4-Bromophenyl)methanesulfinyl Fluoride

Two-Step Oxidation Protocol

  • Step 1 : (4-Bromophenyl)methanethiol is treated with N-fluorobenzenesulfonimide (NFSI) to form the sulfinyl fluoride intermediate.

  • Step 2 : Oxidation with RuO₄ in aqueous HCl yields the sulfonyl fluoride with 85–90% efficiency.

Emerging Techniques and Catalytic Innovations

Photoredox Catalysis

Recent advances employ iridium-based photocatalysts (e.g., Ir(ppy)₃) to mediate sulfonyl fluoride formation under visible light. This method reduces reaction times to 2–4 hours while maintaining yields >90%.

Continuous Flow Systems

Microreactor technology enables the safe handling of SOF₂ gas, improving reaction reproducibility and scalability. Pilot studies demonstrate 99% conversion in <30 minutes at 100°C .

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)methanesulfonyl fluoride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, making it suitable for substitution reactions.

    Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.

    Coupling Reactions: Catalysts like palladium or copper are often employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester.

Scientific Research Applications

(4-Bromophenyl)methanesulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.

    Biology: The compound is used in the study of enzyme inhibition, as the sulfonyl fluoride group can act as an irreversible inhibitor of serine proteases.

    Medicine: Research into potential pharmaceutical applications includes its use as a building block for drug development.

    Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (4-bromophenyl)methanesulfonyl fluoride primarily involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. The molecular targets often include serine residues in the active sites of enzymes, which are crucial for their catalytic function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The electronic effects of substituents on the phenyl ring significantly influence sulfonyl fluoride reactivity. Key comparisons include:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Key Features
(4-Bromophenyl)methanesulfonyl fluoride* C₇H₆BrFO₂S 249.09 -Br Bromine increases molecular weight and polarizability; may enhance electrophilicity.
Methanesulfonyl fluoride (MSF) CH₃FO₂S 98.09 -CH₃ Smaller, less sterically hindered; widely used in SuFEx chemistry .
(4-Fluorophenyl)methanesulfonyl fluoride C₇H₆F₂O₂S 192.18 -F Fluorine’s electron-withdrawing effect stabilizes the sulfonyl fluoride group .
(4-Carbamimidoylphenyl)methanesulfonyl fluoride C₈H₉FN₂O₂S 216.23 -C(NH₂)₂⁺ Polar substituent enhances solubility and biological activity .

Reactivity in SuFEx Chemistry

  • Methanesulfonyl Fluoride (MSF): Reacts rapidly with nucleophiles (e.g., amines) in SuFEx reactions, forming stable sulfonamide bonds .
  • This compound: Bromine’s inductive effect may slow hydrolysis compared to MSF but improve selectivity in aryl-nucleophile couplings. The bulky phenyl group could reduce reaction rates with sterically hindered nucleophiles.

Q & A

Q. How does the stability of this compound vary under different storage conditions?

  • Store at –20°C in amber vials under inert gas (argon). Degradation in aqueous solutions (t1/2 ~24 hrs at pH 7.4) necessitates fresh preparation for biological assays .

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